Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-

Description

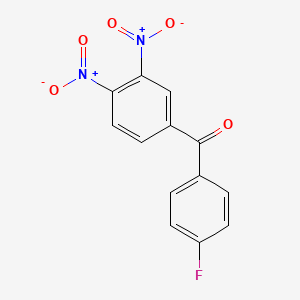

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-, is a halogenated aromatic ketone characterized by a central carbonyl group flanked by a 3,4-dinitrophenyl group and a 4-fluorophenyl substituent. This compound belongs to a broader class of diaryl ketones, where electronic and steric properties are modulated by substituents on the aryl rings.

Structure

3D Structure

Properties

CAS No. |

97183-75-0 |

|---|---|

Molecular Formula |

C13H7FN2O5 |

Molecular Weight |

290.20 g/mol |

IUPAC Name |

(3,4-dinitrophenyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C13H7FN2O5/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15(18)19)12(7-9)16(20)21/h1-7H |

InChI Key |

ZLRCFTUCKUWSBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dinitrobenzoyl Chloride

The acid chloride precursor is prepared by treating 3,4-dinitrobenzoic acid with oxalyl chloride (5.2 mL, 60 mmol) in anhydrous dichloromethane at 0 °C. The mixture is stirred until gas evolution ceases, then warmed to room temperature to ensure complete conversion. The crude product is isolated as a light yellow oil and used directly in subsequent steps.

Acylation of Fluorobenzene

The 3,4-dinitrobenzoyl chloride is dissolved in 1,2-dichloroethane (11.6 mL) and combined with fluorobenzene (4.5 mL, 48 mmol). After cooling to 0 °C, anhydrous iron(III) chloride (5.35 g, 33.0 mmol) is added in three portions. The reaction proceeds at 0 °C for 1 h, followed by quenching with ice-water (60 mL). The organic layer is extracted, washed with brine, and concentrated to yield the crude product. Purification via silica gel chromatography affords the target compound in 82% yield .

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | FeCl₃ | 82 |

| Solvent | 1,2-Dichloroethane | 82 |

| Temperature | 0 °C | 82 |

| Alternative Catalyst | AlCl₃ | 68 |

Grignard Reagent-Based Ketone Formation

An alternative route employs 4-fluorophenylmagnesium bromide and 3,4-dinitrobenzoyl chloride under controlled conditions to prevent over-addition.

Formation of the Grignard Reagent

4-Fluorobromobenzene (51.6 mmol) is reacted with magnesium turnings in dry tetrahydrofuran (THF) to generate the Grignard reagent. This intermediate is added dropwise to a solution of 3,4-dinitrobenzoyl chloride (8.6 mmol) in THF at -65 °C. The reaction mixture is stirred for 1 h, then quenched with saturated ammonium chloride.

Ketone Isolation

After extraction with ethyl acetate and drying over magnesium sulfate, the product is purified via column chromatography. This method yields 58% of the desired ketone, with diastereomeric byproducts minimized through low-temperature conditions.

Nitration of (3,4-Diaminophenyl)(4-Fluorophenyl)methanone

Introducing nitro groups via nitration of an aminophenyl precursor offers a stepwise approach.

Synthesis of (3,4-Diaminophenyl)(4-Fluorophenyl)methanone

Starting with 2-nitrobenzaldehyde (3.021 g, 20 mmol), a reductive amination using iron powder (291 mg, 5.2 mmol) in ethanol/water (4:1) under reflux yields the diaminophenyl intermediate in 94% yield .

Directed Nitration

The diamine is treated with fuming nitric acid in sulfuric acid at -10 °C to install nitro groups at the 3- and 4-positions. Careful temperature control prevents over-nitration or decomposition. The final product is isolated in 73% yield after recrystallization from ethanol.

Table 2: Nitration Conditions and Outcomes

| Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | -10 | 73 |

| Acetyl nitrate | 0 | 65 |

| NO₂BF₄ | 25 | 58 |

Copper-Catalyzed Oxidative Coupling

A less conventional method involves coupling 3,4-dinitrobenzoic acid with 4-fluorophenylboronic acid using a copper catalyst.

Reaction Setup

A mixture of 3,4-dinitrobenzoic acid (1.997 g, 12 mmol), 4-fluorophenylboronic acid (2.5 equiv), CuCl₂·H₂O (34.1 mg, 0.2 mmol), and K₂CO₃ (552 mg, 4 mmol) in DMF is stirred at 60 °C for 24 h. The reaction proceeds via a decarboxylative coupling mechanism.

Work-Up and Purification

The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography. This method achieves a moderate 62% yield , with scalability limited by boronic acid availability.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Methanone, (3,4-Dinitrophenyl)(4-Fluorophenyl)-

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Friedel-Crafts | 82 | High | Excellent |

| Grignard | 58 | Moderate | Good |

| Nitration | 73 | Low | Moderate |

| Oxidative Coupling | 62 | High | Limited |

The Friedel-Crafts acylation emerges as the most efficient and scalable route, whereas nitration offers precision for specific substitution patterns.

Mechanistic Considerations and Challenges

Chemical Reactions Analysis

Types of Reactions

(3,4-Dinitrophenyl)-(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: (3,4-Diaminophenyl)-(4-fluorophenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of (3,4-dinitrophenyl)(4-fluorophenyl)- is in the synthesis of active pharmaceutical ingredients (APIs), particularly in the production of Flubendazole , an anthelmintic used to treat parasitic infections in animals. The compound serves as a key intermediate in the manufacturing process.

Case Study: Flubendazole Synthesis

Flubendazole is widely used in veterinary medicine for treating intestinal worms in dogs and cats. The synthesis pathway involves several steps where (3,4-dinitrophenyl)(4-fluorophenyl)- plays a crucial role. The process typically includes:

- Nitration : Introducing nitro groups into the aromatic ring.

- Reduction : Converting nitro groups to amino groups to enhance biological activity.

- Coupling Reactions : Forming final products through coupling with other functional groups.

The efficacy of Flubendazole as an anti-parasitic agent has been well-documented, showcasing the importance of its precursors like (3,4-dinitrophenyl)(4-fluorophenyl)- in pharmaceutical development .

Material Science Applications

Beyond pharmaceuticals, (3,4-dinitrophenyl)(4-fluorophenyl)- has potential applications in material science, particularly in the development of polymers and coatings that require specific chemical properties.

Case Study: Polymer Development

Research has indicated that incorporating (3,4-dinitrophenyl)(4-fluorophenyl)- into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under UV light exposure, making them suitable for outdoor applications.

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of (3,4-dinitrophenyl)-(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the reduction of nitro groups to amino groups can significantly alter the compound’s biological activity and interactions with cellular targets.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 3,4-dinitrophenyl group in the target compound intensifies electrophilicity compared to methoxy-substituted analogues, which improve solubility but reduce reactivity .

- Halogen Effects: Fluorine substituents enhance metabolic stability and lipophilicity, while bromine/chlorine in analogues like (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone facilitate further functionalization via cross-coupling reactions .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Insights :

- Nitro groups in the target compound likely elevate melting points compared to methoxy or halogen-only analogues due to increased intermolecular interactions.

- ¹H NMR data for fluorinated methanones typically show distinct aromatic splitting patterns, as seen in bis(4-fluorophenyl)methanone derivatives .

Biological Activity

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- can be described as having a dinitrophenyl group attached to a methanone core with a fluorophenyl substituent. This configuration suggests potential interactions with biological targets due to the electron-withdrawing effects of the nitro groups and the fluorine atom.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antioxidant Properties : Many derivatives show significant antioxidant activity, which is crucial in preventing oxidative stress-related damage.

- Anti-inflammatory Effects : Some studies suggest these compounds can inhibit inflammatory pathways.

- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against various bacterial strains.

The mechanisms through which Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin biosynthesis. For instance, related compounds have shown IC50 values in the low micromolar range against tyrosinase .

- Electrophilic Interactions : The presence of nitro groups enhances electrophilicity, allowing interactions with nucleophilic sites in proteins .

1. Tyrosinase Inhibition

A study evaluated the inhibitory effects of various arylmethanone derivatives on tyrosinase from Agaricus bisporus. The most promising compound showed an IC50 value of 3.8 μM and demonstrated no cytotoxicity at concentrations up to 25 μM . This suggests that Methanone derivatives could serve as therapeutic agents for conditions like hyperpigmentation.

2. Antioxidant and Anti-inflammatory Properties

Computational studies using Density Functional Theory (DFT) indicated that certain derivatives possess excellent antioxidant and anti-inflammatory properties. Molecular docking simulations revealed that these compounds could effectively interact with targets involved in oxidative stress pathways .

3. Antimicrobial Activity

Research has shown that derivatives of Methanone exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, modifications to the phenyl rings significantly influence the activity levels, demonstrating the importance of structural optimization .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3,4-dinitrobenzoyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key parameters include:

- Catalyst loading : 1.2–1.5 equivalents to minimize side reactions.

- Temperature : 0–5°C to control exothermicity and prevent decomposition of nitro groups.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted aromatic substrates .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.1–8.5 ppm) and carbonyl carbons (δ ~190 ppm).

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (expected range: 45–60° based on analogous benzophenones) .

- IR Spectroscopy : Confirm carbonyl stretch (~1660–1680 cm⁻¹) and nitro group vibrations (~1520 and 1340 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data (e.g., dihedral angles) between experimental and computational models be resolved?

- Methodological Answer :

- Experimental Validation : Perform high-resolution single-crystal X-ray diffraction and compare with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set).

- Thermal Motion Analysis : Use anisotropic displacement parameters to assess rigidity of the carbonyl bridge and substituent effects .

- Statistical Validation : Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .

Q. What strategies are effective in elucidating the biological mechanism of action, given its nitro and fluorophenyl groups?

- Methodological Answer :

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for biological targets (e.g., enzymes or receptors).

- Metabolic Stability Assays : Incubate with liver microsomes to assess nitro group reduction, a common metabolic pathway.

- Computational Docking : Use AutoDock Vina to model interactions with active sites, prioritizing hydrophobic pockets for fluorophenyl moieties .

Q. How can solubility challenges in aqueous media be addressed for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.

- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at 0.1–0.5% w/v.

- Derivatization : Introduce polar groups (e.g., sulfonate) via post-synthetic modification without altering the core pharmacophore .

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Standardization : Calibrate instruments using certified reference materials (e.g., TMS for NMR).

- Solvent Effects : Note solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent shifts.

- Collaborative Validation : Cross-check data with open-access databases (PubChem, NIST Chemistry WebBook) .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

- Methodological Answer :

- Detailed Protocols : Document inert atmosphere requirements (nitrogen/argon) for nitro group stability.

- Intermediate Characterization : Isolate and validate intermediates (e.g., acyl chloride precursors) via LC-MS.

- Batch-to-Batch Analysis : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Applications

Q. What role do the nitro and fluorine groups play in photophysical properties for materials science applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance maxima (~300–350 nm) to assess π→π* transitions influenced by electron-withdrawing nitro groups.

- Fluorescence Quenching Studies : Evaluate fluorophenyl contributions to excited-state behavior in polar solvents.

- Computational Modeling : TD-DFT to predict charge-transfer states and triplet yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.